molecular formula C17H19N3O3S B4986243 N-[4-(aminosulfonyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

N-[4-(aminosulfonyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

Cat. No. B4986243
M. Wt: 345.4 g/mol
InChI Key: KMCSXFINGGBOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as NSC-74859, is a chemical compound that has been studied for its potential medical applications.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide works by inhibiting the activity of an enzyme called cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the potential side effects and toxicity of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(aminosulfonyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is that it has been shown to be effective in reducing inflammation and pain in animal models of arthritis. However, the potential side effects and toxicity of this compound need to be further studied before it can be used in human clinical trials.

Future Directions

There are several future directions for research on N-[4-(aminosulfonyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One area of research could focus on the potential use of this compound in cancer therapy. Another area of research could focus on the development of more potent and selective COX-2 inhibitors. Additionally, future studies could investigate the potential side effects and toxicity of this compound.

Synthesis Methods

N-[4-(aminosulfonyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide can be synthesized using a multistep process. The first step involves the reaction of 4-chlorobenzenesulfonamide with 2-(3,4-dihydro-2(1H)-isoquinolinyl)acetic acid in the presence of a base. This results in the formation of an intermediate compound, which is then treated with sodium hydride and 2-bromoacetamide to yield this compound.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been studied for its potential use in treating various medical conditions. For example, it has been shown to have anti-inflammatory properties and may be useful in treating inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential to inhibit the growth of cancer cells and may be useful in cancer therapy.

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c18-24(22,23)16-7-5-15(6-8-16)19-17(21)12-20-10-9-13-3-1-2-4-14(13)11-20/h1-8H,9-12H2,(H,19,21)(H2,18,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCSXFINGGBOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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